4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2/c22-15-5-1-13(2-6-15)20(28)26-21-24-11-17-18(25-21)9-14(10-19(17)27)12-3-7-16(23)8-4-12/h1-8,11,14H,9-10H2,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCDSKDUBXBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-chlorobenzoyl chloride with 7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. This reaction is critical for metabolic studies and prodrug activation.
Example :
Under reflux with 6M HCl (12 hours):
4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide → 4-chlorobenzoic acid + 2-amino-7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline
| Condition | Reagent | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Acidic | 6M HCl | 4-chlorobenzoic acid, amine derivative | 78–85 | |
| Basic | NaOH (aq.) | Same as above | 65–72 |
Nucleophilic Aromatic Substitution (NAS) at the Chloro Group
The electron-deficient chloro substituent at the benzamide’s para position is susceptible to NAS with amines, alkoxides, or thiols.
Reaction with Piperidine :
this compound + piperidine → 4-piperidino-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DMF | 120 | 8 | 92 |
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The fluorophenyl group directs electrophiles to meta positions. Nitration and sulfonation are observed under controlled conditions.
Nitration :
this compound + HNO₃/H₂SO₄ → 4-chloro-N-[7-(3-nitro-4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
| Reagent Ratio (HNO₃:H₂SO₄) | Temp. (°C) | Product Purity (%) |
|---|---|---|
| 1:3 | 0–5 | 95 |
Reduction of the Tetrahydroquinazolinone Core
The 5-oxo group in the tetrahydroquinazoline moiety can be reduced to a secondary alcohol or amine using NaBH₄ or LiAlH₄.
Reduction with NaBH₄ :
this compound → 4-chloro-N-[7-(4-fluorophenyl)-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
| Reducing Agent | Solvent | Yield (%) | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH | 88 | High |
Cyclization Reactions
The tetrahydroquinazolinone scaffold facilitates cyclization with bifunctional reagents (e.g., hydrazines) to form fused heterocycles.
Reaction with Hydrazine :
this compound + NH₂NH₂ → Pyrazolo[3,4-d]quinazoline derivative
| Conditions | Product Structure | Application |
|---|---|---|
| Ethanol, reflux | Fused tricycle | Anticancer leads |
Cross-Coupling Reactions
The chloro and fluoro groups participate in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).
Suzuki Coupling with Phenylboronic Acid :
this compound + PhB(OH)₂ → 4-phenyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | XPhos | 76 |
Photochemical Reactions
UV irradiation induces C–F bond cleavage in the fluorophenyl group, forming phenolic derivatives.
| Light Source (nm) | Product | Quantum Yield |
|---|---|---|
| 254 | 4-chloro-N-[7-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide | 0.12 |
Key Stability Considerations
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression .
- Antiviral Properties
-
Antibacterial and Antifungal Activities
- Preliminary studies have indicated that the compound may possess antibacterial and antifungal properties. The presence of halogen substituents is known to enhance the antimicrobial activity of organic compounds, making this derivative a candidate for further exploration in treating bacterial and fungal infections .
-
Neuroprotective Effects
- Emerging research suggests that quinazoline derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier due to its lipophilic nature may contribute to its effectiveness in this area .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-chlorobenzaldehyde and malononitrile. The synthesis process includes key steps such as condensation reactions followed by cyclization to form the quinazoline ring system .
Table: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-chlorobenzaldehyde + malononitrile | Reflux in ethanol | Intermediate compound |
| 2 | Intermediate + amine | Cyclization | This compound |
Case Studies and Research Findings
- Study on Anticancer Activity : A case study published in a peer-reviewed journal demonstrated that similar quinazoline compounds effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
- Neuroprotective Mechanism Investigation : Another study explored the neuroprotective effects of quinazoline derivatives in cellular models of oxidative stress, showing significant reductions in cell death rates compared to controls .
- Antimicrobial Efficacy : A series of experiments assessed the antibacterial properties against common pathogens, revealing a notable zone of inhibition for the compound compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Benzamide Derivatives with Alternative Heterocycles
- 4-Chloro-N-(5-(4-Fluorophenyl)Oxazol-2-yl)Benzamide (CT1-69) (): Replacing the tetrahydroquinazolinone with an oxazole ring simplifies the heterocyclic system. The oxazole’s electron-deficient nature may alter electronic interactions in catalysis or receptor binding. Synthesis involves DMF and TBTU, a common coupling agent for amide bond formation .
- 2-Chloro-N-[(5Z)-5-(4-Fluorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Benzamide (): This analog incorporates a thiazolidinone ring with a thioxo group and a benzylidene substituent. The Z-configuration of the benzylidene group may influence spatial interactions .
Functional Group Modifications on the Benzamide Moiety
- 4-Chloro-N-(Dibenzylcarbamothioyl)Benzamide ():
The addition of a carbamothioyl group (-NH-CS-NR₂) introduces sulfur-based functionality, which enhances metal-chelating capacity. This derivative’s Pd(II) and Pt(II) complexes exhibit antimicrobial activity, suggesting that similar modifications to the target compound could unlock metal-binding properties .
- The 4-(1-methylethyl)phenyl substituent increases steric hindrance, which might impact binding selectivity in biological targets .
Biological Activity
4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic compound with a complex structure that has attracted attention for its potential biological activities. This compound features a quinazoline core, which is known for its various pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.8 g/mol. The IUPAC name provides insight into its structure: it incorporates a chloro group, a fluorophenyl moiety, and a quinazoline framework.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClFN3O2 |
| Molecular Weight | 395.8 g/mol |
| IUPAC Name | This compound |
The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or receptors. For instance, it may act as an inhibitor of tyrosinase, which is crucial in melanin production. By binding to the active site of tyrosinase, it prevents substrate access and alters cellular signaling pathways related to pigmentation and possibly tumor progression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds with similar structures. For example:
- Inhibition of Cancer Cell Proliferation : Research indicates that quinazoline derivatives can significantly inhibit the proliferation of various cancer cell lines. In vitro studies have shown that compounds similar to this compound exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and other apoptotic markers .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Similar quinazoline derivatives have been reported to reduce levels of pro-inflammatory cytokines in experimental models .
Case Studies
- Study on Tyrosinase Inhibition : A study highlighted the inhibitory effects of quinazoline derivatives on tyrosinase activity in vitro. The results showed that modifications to the quinazoline core could enhance inhibitory potency .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related compounds on various human cancer cell lines. The study found that certain structural modifications could lead to increased cytotoxicity compared to standard chemotherapeutics like cisplatin .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- Answer: Nuclear Magnetic Resonance (NMR; , ) and Fourier-transform infrared (FT-IR) spectroscopy are standard for confirming functional groups and connectivity . For crystallographic analysis, single-crystal X-ray diffraction with refinement via SHELXL (SHELX system) is critical for resolving bond lengths, angles, and intermolecular interactions. highlights SHELXL’s robustness for small-molecule refinement, even with twinned data .
Q. What synthetic strategies are commonly employed for benzamide derivatives with tetrahydroquinazolinone scaffolds?
- Answer: Multi-step synthesis typically involves condensation of substituted anilines with carbonyl precursors, followed by cyclization. For example, reports yields of 34.9–63.4% for analogous compounds using nucleophilic substitution and cyclocondensation under reflux conditions. Solvent selection (e.g., acetonitrile or DMF) and catalyst optimization (e.g., potassium carbonate) are key variables .
Q. How can initial biological activity screening be designed for this compound?
- Answer: Prioritize enzymatic assays targeting bacterial acps-pptase (acyl carrier protein synthase phosphopantetheinyltransferase), as structurally similar benzamides disrupt bacterial proliferation . Use high-throughput screening with GC-MS or HPLC to quantify substrate conversion rates .
Advanced Research Questions
Q. How can contradictions in synthetic yield data be resolved during reaction optimization?
- Answer: Systematic variation of parameters (temperature, solvent polarity, catalyst loading) and statistical tools like Design of Experiments (DoE) can identify critical factors. For example, shows drastic yield differences (9.5% vs. 63.4%) for similar scaffolds, suggesting steric or electronic effects in intermediates. Replicate reactions under controlled conditions and validate purity via HRMS .
Q. What computational approaches are suitable for studying this compound’s interaction with bacterial targets?
- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to acps-pptase’s active site. notes the trifluoromethyl group’s role in enhancing binding affinity. Pair computational predictions with experimental mutagenesis to validate key residues .
Q. How can crystallographic disorder or twinning be addressed during structure refinement?
- Answer: SHELXL’s TWIN and BASF commands are effective for handling twinned data. For disorder, use PART instructions to model alternative conformations. emphasizes SHELXL’s adaptability for high-resolution refinement, even with challenging datasets .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer: Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) with LC-MS monitoring. demonstrates that chlorinated benzamides exhibit hydrolytic stability, but substituents like hydroxymethyl may degrade via acid/base catalysis. Compare half-lives () under varying conditions .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
